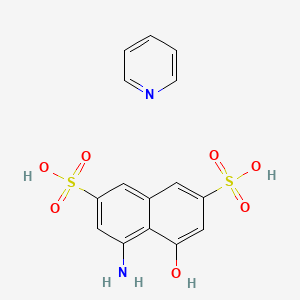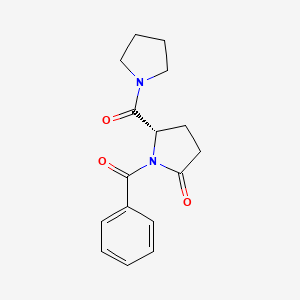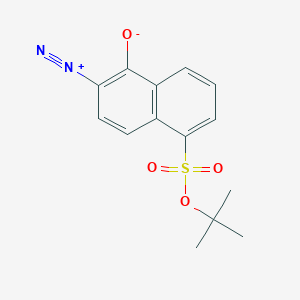
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, a sulphonate group, and a tert-butyl ester, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Diazotization: Introduction of the diazo group through diazotization reactions.
Sulphonation: Addition of the sulphonate group using sulphonating agents.
Esterification: Formation of the tert-butyl ester through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the diazo group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for introducing diazo and sulphonate groups into other molecules.
- Acts as a precursor for the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique reactivity and structural properties.
- Studied for its role in enzyme inhibition and interaction with biological molecules.
Industry:
- Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
- Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, while the sulphonate group enhances solubility and reactivity. The tert-butyl ester provides stability and facilitates ester hydrolysis under specific conditions .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-diazo-5-oxo-l-norleucine: Known for its metabolic stability and tumor-targeting properties.
4-(tert-Butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Shares similar structural features but differs in the phenyl group substitution.
Uniqueness: tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its combination of diazo, sulphonate, and tert-butyl ester groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
94202-17-2 |
|---|---|
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
2-diazonio-5-[(2-methylpropan-2-yl)oxysulfonyl]naphthalen-1-olate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)20-21(18,19)12-6-4-5-10-9(12)7-8-11(16-15)13(10)17/h4-8H,1-3H3 |
Clé InChI |
WKDVTRCQGQPBNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


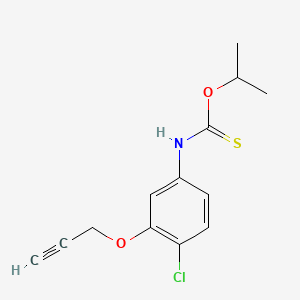
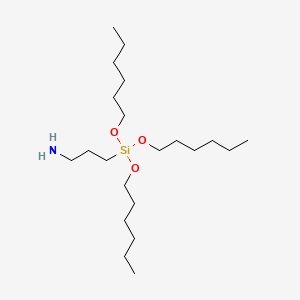
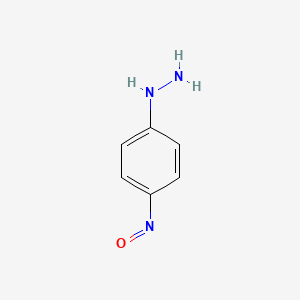
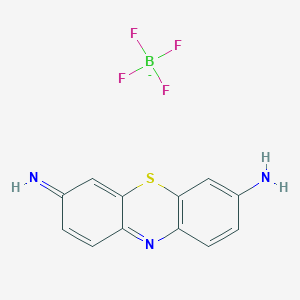
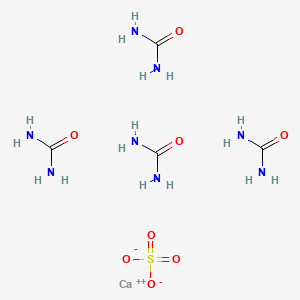
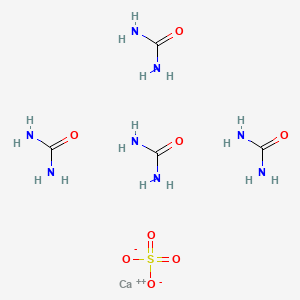
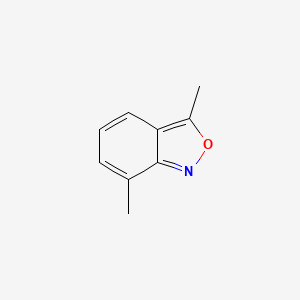

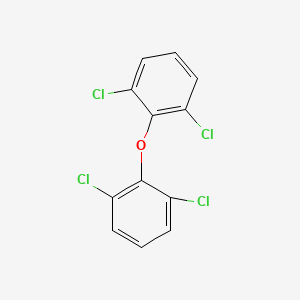
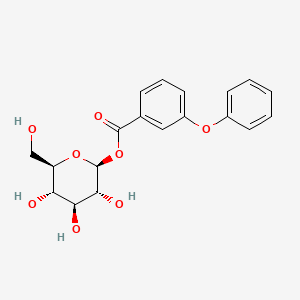
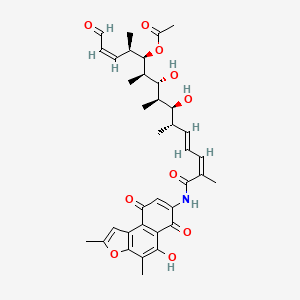
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
